molecular formula C7H8F2N2O2 B6158374 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2229600-95-5

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6158374
CAS RN: 2229600-95-5
M. Wt: 190.1
InChI Key:
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Description

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFP) is a compound of interest in the field of synthetic organic chemistry. It is a versatile building block in the synthesis of various compounds and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. DFP is an important intermediate in the synthesis of various compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. DFP has been extensively studied for its ability to form stable complexes with transition metal ions, which makes it a valuable tool for the development of new catalysts and ligands. Additionally, DFP has been studied for its potential applications in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid acts as a proton donor, which allows it to form stable complexes with transition metal ions. Additionally, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to interact with a variety of enzymes, receptors, and other proteins, which may explain its potential applications in biochemistry and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are not yet fully understood. However, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to interact with a variety of enzymes, receptors, and other proteins, suggesting that it may have potential applications in biochemistry and physiology. Additionally, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential anti-inflammatory, antifungal, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its versatility as a building block in the synthesis of various compounds, its ability to form stable complexes with transition metal ions, and its potential applications in biochemistry and physiology. The main limitation of using 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the effects of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid on biochemical and physiological processes are not yet fully understood.

Future Directions

The future directions for research on 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid include further investigation of its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in the fields of pharmaceuticals, agrochemicals, and materials science. Finally, further research is needed to explore the potential of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a proton donor in the development of new catalysts and ligands.

Synthesis Methods

The synthesis of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is usually achieved through a two-step process. The first step involves the reaction of 1,1-difluoroethane with ethyl pyrazole-4-carboxylate in the presence of a base, such as sodium hydroxide. This reaction yields 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The second step involves the reduction of the carboxylic acid group using a reducing agent, such as sodium borohydride. This reaction yields the desired product, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used in the development of new catalysts and ligands due to its ability to form stable complexes with transition metal ions. 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential applications in biochemistry and physiology.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 1,1-difluoroethane in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxylic acid", "1,1-difluoroethane", "Catalyst" ], "Reaction": [ "To a stirred solution of 1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent, add the catalyst and 1,1-difluoroethane dropwise.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

2229600-95-5

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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